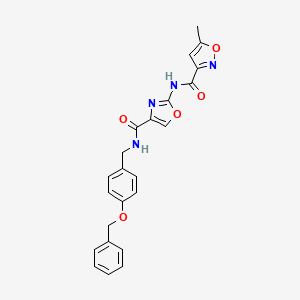

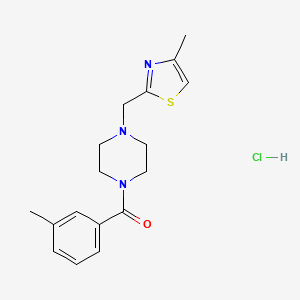

![molecular formula C25H26ClN3O3S2 B2373647 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride CAS No. 1216978-36-7](/img/structure/B2373647.png)

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride” is a complex organic compound . It has been suggested for further structure optimization and in-depth studies as a possible 5-LOX inhibitor .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a benzyl group, a cyano group, a tetrahydrothieno pyridinyl group, and a tosylpropanamide group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride is involved in various chemical synthesis processes. One study describes a method for the synthesis of hydroxy-substituted benzo[b]carbazoloquinone cyanamides, highlighting the use of pyridine hydrochloride for chemoselective cleavage of a methyl ether in the presence of an N-cyano group (Knölker & O'sullivan, 1994).

- Another research focuses on the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride using sodium borohydride reduction and debenzylation with hydrogen over palladium on carbon, highlighting the molecule's potential in creating various N6-substituted analogs (Nechayev et al., 2013).

Biological Applications and Pharmacology

- In the field of pharmacology, this compound has been used to explore anticonvulsant activities. A study synthesized novel tetrahydrothieno[3,2-c]pyridines to evaluate their efficacy against N-methyl-D-aspartate (NMDA)-induced seizures in mice, suggesting its potential use in developing anticonvulsant drugs (Ohkubo et al., 1996).

- Additionally, derivatives of tetrahydrothieno[2,3-c]pyridine have shown promising antiproliferative activity against cancer cell lines. A study synthesized compounds based on the tetrahydrothieno[2,3-c]pyridine scaffold and evaluated their effectiveness in inhibiting tubulin polymerization and inducing apoptotic cell death in cancer cells, suggesting its potential as an anticancer agent (Romagnoli et al., 2020).

Additional Research Insights

- Further research has explored the synthesis of related compounds, such as 3- and 6-substituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines, for their potential as A1 adenosine receptor allosteric modulators and antagonists, indicating a diverse range of pharmacological applications (Aurelio et al., 2009).

Orientations Futures

Mécanisme D'action

Pharmacokinetics

Some predicted data is available . The Log Octanol-Water Partition Coefficient (Log Kow) is estimated to be 1.62, which can give some insight into the compound’s lipophilicity and potential bioavailability . The boiling point is estimated to be 655.30°C, and the melting point is estimated to be 285.14°C . These properties can influence the compound’s stability and solubility, which in turn can affect its bioavailability and pharmacokinetics.

Propriétés

IUPAC Name |

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S2.ClH/c1-18-7-9-20(10-8-18)33(30,31)14-12-24(29)27-25-22(15-26)21-11-13-28(17-23(21)32-25)16-19-5-3-2-4-6-19;/h2-10H,11-14,16-17H2,1H3,(H,27,29);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPGZTOJMYWCQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

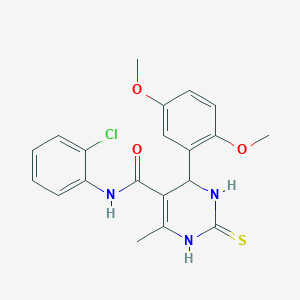

![Methyl 5,5,7,7-tetramethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2373571.png)

![[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2373575.png)

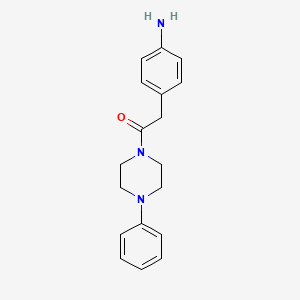

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2373577.png)

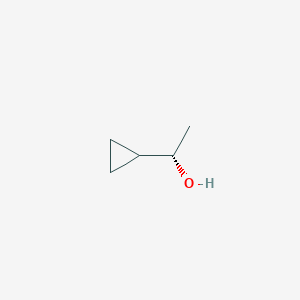

![2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2373580.png)

![Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2373584.png)

![N-{(E)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B2373587.png)